N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound.
Sulphonylation: Introduction of the sulphonyl group through sulphonyl chloride in the presence of a base.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Hydrolysis of the carboxamide group to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like hydroxide ions.
Hydrolysis Conditions: Acidic or basic conditions with water or alcohol as solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, and other biomolecules, modulating their activity. For example, the azo group can undergo reduction to form amines, which may interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-benzamide
- N-(2,5-Dimethoxyphenyl)-acetamide
- N-(2,5-Dimethoxyphenyl)-isophthalamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various scientific fields.
Properties
CAS No. |
79135-84-5 |
---|---|
Molecular Formula |
C27H26N4O7S |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[[5-(dimethylsulfamoyl)-2-hydroxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O7S/c1-31(2)39(35,36)18-10-11-23(32)21(15-18)29-30-25-19-8-6-5-7-16(19)13-20(26(25)33)27(34)28-22-14-17(37-3)9-12-24(22)38-4/h5-15,32-33H,1-4H3,(H,28,34) |
InChI Key |
JKQICSNERNXKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.